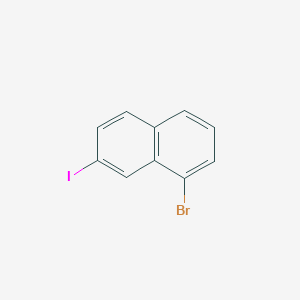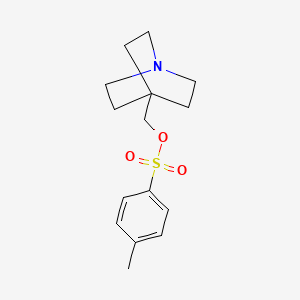
4-(Tosyloxymethyl)quinuclidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Tosyloxymethyl)quinuclidine is a chemical compound that features a quinuclidine core structure with a tosyl group attached to a methylene bridge. Quinuclidine, also known as 1-azabicyclo[2.2.2]octane, is a bicyclic amine that is commonly found in various natural and synthetic compounds. The tosyl group, derived from p-toluenesulfonic acid, is often used as a protecting group in organic synthesis due to its stability and ease of removal.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tosyloxymethyl)quinuclidine typically involves the tosylation of quinuclidine derivatives. One common method is the reaction of quinuclidine with tosyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
Quinuclidine+Tosyl chloride→this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tosyloxymethyl)quinuclidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The tosyl group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The quinuclidine core can be oxidized to form quinuclidone derivatives.
Reduction: Reduction reactions can convert the quinuclidine core to its corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Formation of substituted quinuclidine derivatives.
Oxidation: Formation of quinuclidone derivatives.
Reduction: Formation of quinuclidine amines.
Wissenschaftliche Forschungsanwendungen
4-(Tosyloxymethyl)quinuclidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a ligand in receptor binding studies.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimalarial and antimicrobial agents.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Wirkmechanismus
The mechanism of action of 4-(Tosyloxymethyl)quinuclidine depends on its specific application. In biological systems, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The tosyl group can also serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of new chemical bonds.
Vergleich Mit ähnlichen Verbindungen
4-(Tosyloxymethyl)quinuclidine can be compared with other quinuclidine derivatives such as:
Quinuclidine: The parent compound, which lacks the tosyl group.
Quinolizidine: A structurally similar bicyclic compound with different pharmacological properties.
Pyrrolizidine: Another bicyclic compound with a different nitrogen placement.
The uniqueness of this compound lies in its tosyl group, which provides distinct reactivity and stability, making it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C15H21NO3S |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-4-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H21NO3S/c1-13-2-4-14(5-3-13)20(17,18)19-12-15-6-9-16(10-7-15)11-8-15/h2-5H,6-12H2,1H3 |
InChI-Schlüssel |
QEXVWOAHTHPLCM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CCN(CC2)CC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-bromo-5-methylphenyl)methylidene]hydroxylamine](/img/structure/B14803578.png)
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
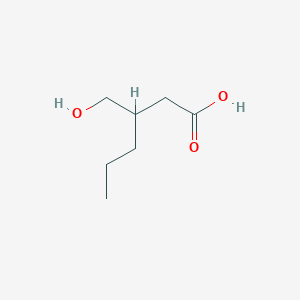
![Hydrazine, 1,2-bis[4-(trifluoromethoxy)phenyl]-](/img/structure/B14803592.png)
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
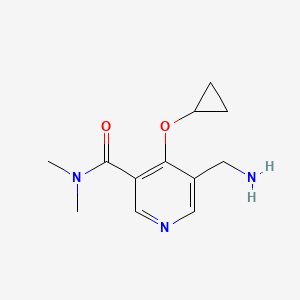
![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14803601.png)
![2-(biphenyl-4-yloxy)-N'-[(4-nitrophenoxy)acetyl]acetohydrazide](/img/structure/B14803613.png)
![tert-butyl N-[1-[(5-methyl-6-oxo-7H-benzo[d][1]benzazepin-7-yl)amino]-1-oxopropan-2-yl]carbamate](/img/structure/B14803624.png)
![(10S,13S)-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14803633.png)
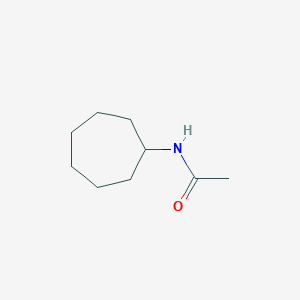
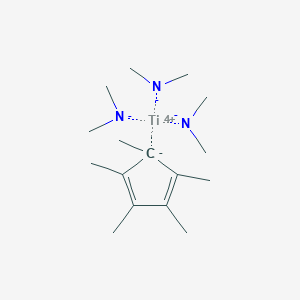
![4-Bromonaphthalen-1-yl [(1-bromonaphthalen-2-yl)oxy]acetate](/img/structure/B14803648.png)
